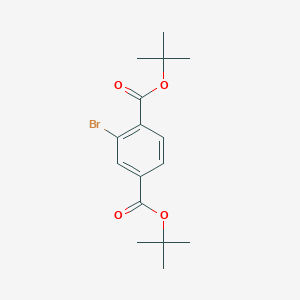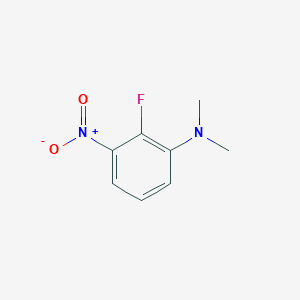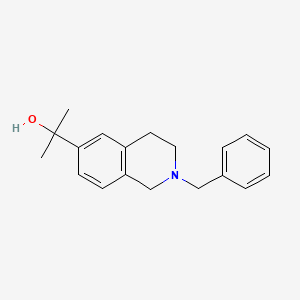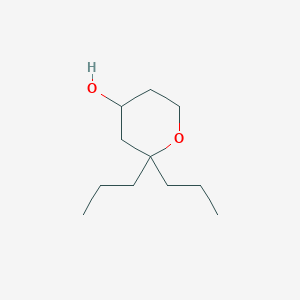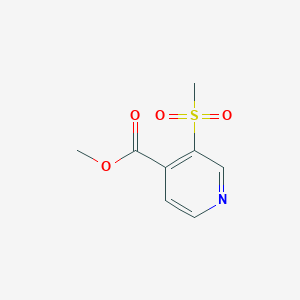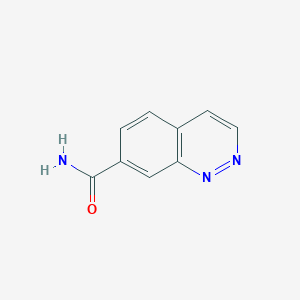![molecular formula C12H19ClO2 B13669039 Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate is a bicyclic organic compound with a unique structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and stable framework. The presence of a chloromethyl group and an ethyl ester functional group makes this compound versatile for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This reaction is carried out under metal-free, mild, and operationally simple conditions, often mediated by an organic base . The process ensures good to excellent yields with excellent enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and standard organic synthesis techniques to achieve the desired product in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Applications De Recherche Scientifique
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism by which Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The rigid bicyclic structure also allows for specific interactions with molecular receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
Quinuclidine: Another bicyclic compound with a nitrogen atom replacing one of the carbon atoms in the ring structure.
Uniqueness
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate is unique due to its combination of a chloromethyl group and an ethyl ester functional group.
Propriétés
Formule moléculaire |
C12H19ClO2 |
|---|---|
Poids moléculaire |
230.73 g/mol |
Nom IUPAC |
ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C12H19ClO2/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h2-9H2,1H3 |
Clé InChI |
BIYPGBVUWCWKEZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CCC(CC1)(CC2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


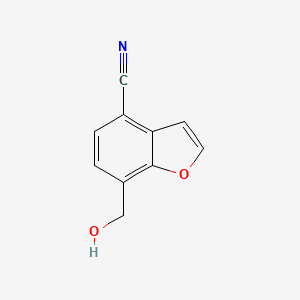
![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)
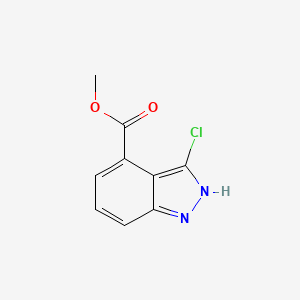
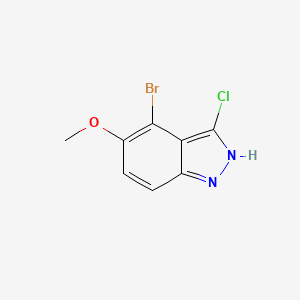
![7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)
